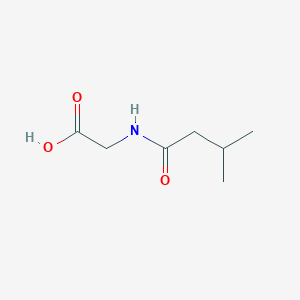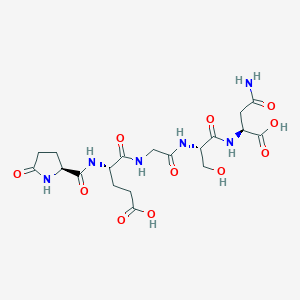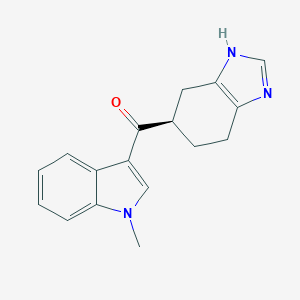
N-Isovaleroylglycin
Übersicht
Beschreibung
N-Isovaleroylglycin ist ein Acyl-Glycin, eine Art von Verbindung, die durch die Konjugation von Glycin mit einer Acylgruppe gebildet wird. Es ist ein Nebenprodukt des Katabolismus der Aminosäure Leucin und kommt im menschlichen Urin vor. Diese Verbindung ist bedeutsam bei der Erforschung von Stoffwechselstörungen, insbesondere der Isovaleriansäureämie, einer Erkrankung, die durch die Ansammlung von Isovaleryl-CoA-Metaboliten aufgrund eines Mangels an Isovaleryl-CoA-Dehydrogenase gekennzeichnet ist .
Wissenschaftliche Forschungsanwendungen
N-Isovaleroylglycin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Forschung zu Stoffwechselerkrankungen: Es wird verwendet, um die Rolle von Stoffwechselstörungen der verzweigtkettigen Aminosäuren zu untersuchen, wie z. B. der Isovaleriansäureämie.
Krankheitsdiagnose: Veränderungen der this compound-Spiegel im Blut und Urin können als Biomarker für Stoffwechselstörungen dienen und die klinische Diagnose unterstützen.
Forschung zum Arzneimittelstoffwechsel: Es wird verwendet, um die Rolle von this compound im Arzneimittelstoffwechsel zu untersuchen und die Auswirkungen von Medikamenten auf den Stoffwechsel verzweigtkettiger Aminosäuren zu beurteilen.
Forschung zum grundlegenden Stoffwechsel: Es wird verwendet, um die Stoffwechselwege von this compound unter normalen und pathologischen Bedingungen zu analysieren, um seine biologischen Funktionen im Körper zu erforschen.
Wirkmechanismus
This compound übt seine Wirkungen durch seine Rolle als Metabolit im Katabolismus von Leucin aus. Das Enzym Glycin-N-Acyltransferase katalysiert die Bildung von this compound aus Acyl-CoA und Glycin. Diese Reaktion ist Teil des Stoffwechselwegs, der Leucin in verschiedene Metaboliten abbaut. Die Anhäufung von this compound bei Erkrankungen wie der Isovaleriansäureämie deutet auf eine Störung dieses Stoffwechselwegs hin .
Wirkmechanismus
Target of Action
N-Isovaleroylglycine, also known as Isovaleroylglycine, is an N-acylglycine where the acyl group is specified as isovaleryl . The primary target of N-Isovaleroylglycine is the enzyme glycine N-acyltransferase (EC 2.3.1.13), which catalyzes the chemical reaction: acyl-CoA + glycine → CoA + N-acylglycine .
Mode of Action
N-Isovaleroylglycine interacts with its target, glycine N-acyltransferase, to produce CoA and N-acylglycine . This interaction is part of the catabolism of the amino acid leucine . It appears that isovaleryl-CoA, produced by oxidation of leucine through α-ketoisocaproic acid, cannot be utilized further by the normal metabolic pathways in certain conditions. Under these circumstances, conjugation of isovaleryl-CoA with glycine would permit detoxication and elimination as N-isovalerylglycine .
Biochemical Pathways
N-Isovaleroylglycine is a byproduct of the catabolism of the amino acid leucine . It is produced through the action of glycine N-acyltransferase . This biochemical pathway is crucial in the metabolism of leucine, an essential amino acid.
Pharmacokinetics
It is known that n-isovaleroylglycine is a metabolite found in human urine samples , suggesting that it is excreted from the body through the urinary system.
Result of Action
It is known that n-isovaleroylglycine is a byproduct of the catabolism of the amino acid leucine , suggesting that it plays a role in the metabolism of this essential amino acid.
Action Environment
It is known that various environmental factors can result in the activation and metabolic reprogramming of immune cells to aerobic glycolysis , which may indirectly influence the action of N-Isovaleroylglycine.
Biochemische Analyse
Biochemical Properties
N-Isovaleroylglycine interacts with various enzymes and proteins in the body. It is produced through the action of the enzyme glycine N-acyltransferase, which catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine . The nature of these interactions involves the transfer of an acyl group from acyl-CoA to glycine, resulting in the formation of N-Isovaleroylglycine .
Cellular Effects
It is known that acyl glycines, including N-Isovaleroylglycine, are involved in various biochemical reactions in the body . These reactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Isovaleroylglycine involves its role in the catabolism of the amino acid leucine . This process involves the transfer of an acyl group from acyl-CoA to glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase . This results in the formation of N-Isovaleroylglycine and CoA .
Metabolic Pathways
N-Isovaleroylglycine is involved in the metabolic pathway of the amino acid leucine . This process involves the enzyme glycine N-acyltransferase, which catalyzes the transfer of an acyl group from acyl-CoA to glycine, resulting in the formation of N-Isovaleroylglycine .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
N-Isovaleroylglycin kann durch die Wirkung von Glycin-N-Acyltransferase, einem Enzym, das die Reaktion zwischen Acyl-CoA und Glycin katalysiert, synthetisiert werden, was zur Bildung von CoA und N-Acylglycin führt . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines geeigneten Lösungsmittels und die Aufrechterhaltung der Reaktionsmischung bei einer optimalen Temperatur, um die enzymatische Aktivität zu fördern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann die Verwendung biotechnologischer Verfahren beinhalten, die gentechnisch veränderte Mikroorganismen nutzen, die in der Lage sind, Glycin-N-Acyltransferase zu produzieren. Diese Mikroorganismen können in Bioreaktoren unter kontrollierten Bedingungen kultiviert werden, um die Ausbeute an this compound zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Isovaleroylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Produkte führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid. Die Reaktionsbedingungen beinhalten typischerweise ein saures oder basisches Medium und erhöhte Temperaturen.
Reduktion: Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid. Die Reaktionsbedingungen beinhalten typischerweise eine inerte Atmosphäre und niedrige Temperaturen.
Substitution: Häufige Reagenzien sind Halogenierungsmittel oder Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von this compound beispielsweise zur Bildung von Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Glycin-Derivaten führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Isovalerylglycinat: Diese Verbindung ist die konjugierte Base von N-Isovaleroylglycin und teilt ähnliche Stoffwechselwege.
Isovalerylglycin: Eine weitere ähnliche Verbindung, die ebenfalls ein Nebenprodukt des Leucin-Katabolismus ist.
N-Isopentanoylglycin: Diese Verbindung hat eine ähnliche Struktur, aber mit einer anderen Acylgruppe.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Rolle im Katabolismus von Leucin und seiner Bedeutung als Biomarker für Stoffwechselstörungen. Seine Anhäufung bei Erkrankungen wie der Isovaleriansäureämie unterstreicht seine Bedeutung bei der Diagnose und dem Verständnis dieser Störungen .
Eigenschaften
IUPAC Name |
2-(3-methylbutanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338092 | |
| Record name | N-Isovaleroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16284-60-9 | |
| Record name | Isovalerylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isovaleroylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isovaleroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16284-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOVALEROYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87 - 90 °C | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of altered Isovaleroylglycine levels in urine?
A1: Isovaleroylglycine is a metabolite involved in leucine metabolism. Changes in its urinary concentration, as observed in both type 2 diabetes with induced hyperglycemia [] and bacterial pneumonia models [], suggest a metabolic response to these conditions. While the exact mechanism is not fully elucidated by these studies, the findings point to Isovaleroylglycine as a potential biomarker for disease or infection monitoring.
Q2: How do the urinary Isovaleroylglycine changes differ between bacterial infections and metabolic conditions like diabetes?
A2: In a study investigating the metabolic response to Streptococcus pneumoniae and Staphylococcus aureus infections [], a significant decrease in urinary Isovaleroylglycine was observed. Conversely, in a study examining hyperglycemia in type 2 diabetes [], Isovaleroylglycine levels increased significantly. This contrasting response suggests distinct metabolic pathway disruptions depending on the underlying cause, highlighting the potential of Isovaleroylglycine as a differential diagnostic marker.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)





![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)






